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molecular formula C8H7Br2FO B8811943 1,5-Dibromo-3-fluoro-2-methoxy-4-methylbenzene

1,5-Dibromo-3-fluoro-2-methoxy-4-methylbenzene

Cat. No. B8811943
M. Wt: 297.95 g/mol
InChI Key: XNDSPFMTMZMAFU-UHFFFAOYSA-N
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Patent
US08343954B2

Procedure details

1,5-dibromo-3-fluoro-2-methoxy-4-methylbenzene was prepared from a homogeneous CH3CN (1 L) solution of 4,6-dibromo-2-fluoro-3-methylphenol (˜225.1 g, 792.8 mmol) by adding, at room temperature, K2CO3 (131.5 g, 1.18 mol), followed by MeI (74 mL, 951 mmol). The cloudy solution was stirred at 30° C. and, as monitored by LC, the reaction went to completion at 21 h. The reaction mixture was cooled to room temperature, solid was filtered off by filtration, washing with CH2Cl2 (˜100 mL×2). Filtrate was collected, solvent was removed in in vacuo. Crude product was suspended in CH2Cl2 (200 mL) and the solution was passed through a silica gel pad (˜50 g of silica gel) (note, to remove some darker color baseline impurities and solid initially dissolved in CH3CN), washing with CH2Cl2 (˜100 mL×3). Filtrate was collected, solvent was removed in vacuo. 1,5-dibromo-3-fluoro-2-methoxy-4-methylbenzene was obtained as an off-white solid: 249.46 g (>99% yield); 1H NMR (300 MHz, CDCl3) δ 7.53 (d, J=2.1, 1H), 3.92 (s, 3H), 2.29 (d, J=2.8, 3H).
Name
Quantity
131.5 g
Type
reactant
Reaction Step One
Name
Quantity
74 mL
Type
reactant
Reaction Step Two
Quantity
225.1 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Br:8])[C:5]([OH:9])=[C:4]([F:10])[C:3]=1[CH3:11].[C:12]([O-])([O-])=O.[K+].[K+].CI>CC#N>[Br:8][C:6]1[CH:7]=[C:2]([Br:1])[C:3]([CH3:11])=[C:4]([F:10])[C:5]=1[O:9][CH3:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
131.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
74 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
225.1 g
Type
reactant
Smiles
BrC1=C(C(=C(C(=C1)Br)O)F)C
Name
Quantity
1 L
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The cloudy solution was stirred at 30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding, at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
solid was filtered off by filtration
WASH
Type
WASH
Details
washing with CH2Cl2 (˜100 mL×2)
CUSTOM
Type
CUSTOM
Details
Filtrate was collected
CUSTOM
Type
CUSTOM
Details
solvent was removed in in vacuo
CUSTOM
Type
CUSTOM
Details
to remove some darker color baseline impurities and solid
DISSOLUTION
Type
DISSOLUTION
Details
initially dissolved in CH3CN),
WASH
Type
WASH
Details
washing with CH2Cl2 (˜100 mL×3)
CUSTOM
Type
CUSTOM
Details
Filtrate was collected
CUSTOM
Type
CUSTOM
Details
solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
BrC1=C(C(=C(C(=C1)Br)C)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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